

# Fenebrutinib Efficacy Across Patient Populations: A Comparative Analysis

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A deep dive into the clinical performance of the novel Bruton's tyrosine kinase (BTK) inhibitor, **fenebrutinib**, reveals promising efficacy in diverse patient populations, particularly those with relapsing multiple sclerosis (RMS) and chronic spontaneous urticaria (CSU). This guide provides a comprehensive comparison of **fenebrutinib**'s performance against established alternative therapies, supported by experimental data from key clinical trials.

**Fenebrutinib**, an investigational, orally administered, reversible, and non-covalent BTK inhibitor, has demonstrated a significant impact on disease activity in clinical studies.[1][2] Its unique mechanism of action, targeting B-cell and myeloid cell activation, positions it as a potential new therapeutic option for a range of autoimmune diseases.[3][4] This guide will dissect the available clinical trial data to offer researchers, scientists, and drug development professionals a clear perspective on **fenebrutinib**'s efficacy.

### Fenebrutinib in Relapsing Multiple Sclerosis (RMS)

In the realm of multiple sclerosis, **fenebrutinib** has shown a robust effect in reducing key markers of disease activity. The Phase II FENopta trial provides the most comprehensive dataset to date, demonstrating a significant reduction in new brain lesions in patients with RMS.[5][6]

### **Comparative Efficacy in Relapsing Multiple Sclerosis**

To contextualize the performance of **fenebrutinib**, the following table compares its efficacy data from the FENopta trial with data from pivotal trials of two established oral and intravenous



therapies for RMS: teriflunomide (Aubagio®) and ocrelizumab (Ocrevus®).

Efficacy Endpoint	Fenebrutinib (FENopta - Phase II)[5][7]	Teriflunomide (14 mg) (Phase II & TOWER)[8][9][10]	Ocrelizumab (OPERA I & II - Phase III)[11][12] [13]
Annualized Relapse Rate (ARR)	0.04 (in open-label extension)	Reduced by 36.3% vs. placebo (TOWER)	0.156 vs 0.292 for Interferon beta-1a
Disability Progression	No disability progression at 96 weeks (OLE)	31.5% reduction in risk of 12-week sustained disability progression vs. placebo (TOWER)	40% risk reduction in 12-week confirmed disability progression vs. Interferon beta-1a
MRI Lesion Activity (New T1 Gd+ lesions)	69% relative reduction vs. placebo at 12 weeks	Significantly fewer T1 enhancing lesions vs. placebo	94% relative reduction vs. Interferon beta-1a
MRI Lesion Activity (New or Enlarging T2 lesions)	74% relative reduction vs. placebo at 12 weeks	Significantly fewer new or enlarging T2 lesions vs. placebo	95% relative reduction vs. Interferon beta-1a

# Fenebrutinib in Chronic Spontaneous Urticaria (CSU)

**Fenebrutinib** has also been investigated for its potential to treat moderate to severe CSU in patients who are refractory to H1-antihistamines. A Phase II trial demonstrated a dosedependent improvement in urticaria activity scores.[2][14]

## **Comparative Efficacy in Chronic Spontaneous Urticaria**

The following table summarizes the efficacy of different doses of **fenebrutinib** compared to placebo in a Phase II trial. For context, data for the approved biologic treatment, omalizumab (Xolair®), is also included.



Efficacy Endpoint	Fenebrutini b (50 mg daily)[2][14]	Fenebrutini b (150 mg daily)[2][14]	Fenebrutini b (200 mg twice daily) [2][14]	Placebo[2] [14]	Omalizuma b (300 mg) [15][16][17]
Change from Baseline in UAS7 at Week 8	Not statistically significant vs. placebo	Statistically significant improvement vs. placebo	Statistically significant improvement vs. placebo	-	Mean change of -8.6 vs. -4.0 for placebo
Proportion of Patients with UAS7 ≤ 6 at Week 8	-	-	Up to 57%	-	Approximatel y 67.2% of patients reached UAS7 ≤ 6

## **Experimental Protocols**

## FENopta: A Phase II Study in Relapsing Multiple Sclerosis (NCT05119569)[5][18]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial with an optional open-label extension.
- Patient Population: Adults aged 18-55 years with a diagnosis of relapsing multiple sclerosis (RMS) according to the 2017 McDonald criteria and an Expanded Disability Status Scale (EDSS) score of 0-5.5.
- Intervention: Participants were randomized (2:1) to receive either oral **fenebrutinib** (200 mg twice daily) or a matching placebo for 12 weeks.
- Primary Endpoint: The total number of new T1 gadolinium-enhancing (Gd+) lesions on brain MRI at weeks 4, 8, and 12.
- Secondary Endpoints: Included the number of new or enlarging T2-weighted lesions on brain MRI.

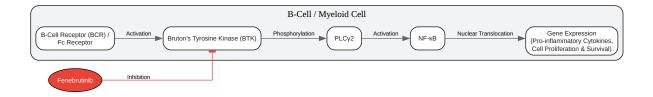


## Phase II Study in Chronic Spontaneous Urticaria (EudraCT ID 2016-004624-35)[2][14]

- Study Design: A double-blind, placebo-controlled, randomized Phase II trial.
- Patient Population: Adults with H1-antihistamine-refractory chronic spontaneous urticaria.
- Intervention: Patients were randomized to receive one of three doses of fenebrutinib (50 mg daily, 150 mg daily, or 200 mg twice daily) or placebo for 8 weeks.
- Primary Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7) at week 8.
- Secondary Endpoints: Included the change from baseline in UAS7 at week 4 and the proportion of patients with well-controlled disease (UAS7 ≤ 6) at week 8.

# Signaling Pathway and Experimental Workflow Fenebrutinib's Mechanism of Action: BTK Signaling Pathway

**Fenebrutinib** exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of B-cells and myeloid cells.[3] This inhibition modulates the activation and function of these immune cells, which are implicated in the pathogenesis of autoimmune diseases like MS and CSU.



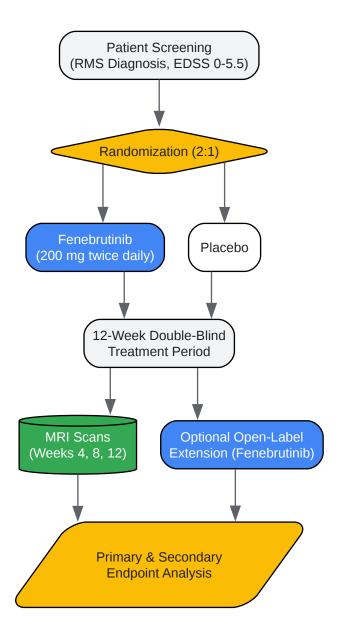
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Caption: **Fenebrutinib** inhibits BTK, blocking downstream signaling and reducing immune cell activation.

### **FENopta Clinical Trial Workflow**

The workflow of the FENopta clinical trial followed a structured process from patient screening to the analysis of outcomes.



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Caption: Workflow of the FENopta Phase II clinical trial for **fenebrutinib** in RMS.



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